Product packaging for 9-Bromo-1,1-dimethoxynonane(Cat. No.:CAS No. 743460-22-2)

9-Bromo-1,1-dimethoxynonane

Cat. No.: B8663752
CAS No.: 743460-22-2
M. Wt: 267.20 g/mol
InChI Key: ZJOXEVPNSRFIDV-UHFFFAOYSA-N
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Description

Significance of Halogenated Acetals in Organic Chemistry

Halogenated organic compounds are of immense importance in industrial chemistry, serving as key components in the production of polymers and pesticides. noaa.gov Brominated compounds, in particular, are pivotal in organic synthesis. nih.gov The acetal (B89532) functional group is well-established as a protecting group for aldehydes and ketones. masterorganicchemistry.compearson.comacs.org This protection strategy is crucial when other parts of a molecule need to undergo reactions that would otherwise be incompatible with a reactive carbonyl group. pearson.comacs.org

The presence of a halogen atom on an acetal, creating a halogenated acetal, introduces unique reactivity and stereochemical control. Research has shown that acetal substitution reactions of α-halogenated rings can be highly stereoselective. researchgate.net The nature of the halogen atom (e.g., fluorine, chlorine, bromine) can influence the conformational preferences of the oxocarbenium ion intermediates that form during these reactions, thereby dictating the stereochemical outcome. acs.org For instance, chlorine- and bromine-substituted tetrahydropyran (B127337) acetals tend to yield 1,2-trans products in substitution reactions. acs.org This controlled reactivity makes halogenated acetals powerful tools for chemists to build specific, three-dimensional molecular structures.

Overview of 9-Bromo-1,1-dimethoxynonane's Role as a Precursor

The primary role of this compound in chemical synthesis is as a precursor molecule, particularly in the construction of long-chain carbon skeletons. Its utility is prominently featured in patent literature describing the synthesis of insect pheromones and other complex organic molecules.

A key application involves its use in the Wittig reaction, a widely used method for forming carbon-carbon double bonds. epo.org this compound is first converted into a phosphonium (B103445) salt, specifically a triarylphosphonium 9,9-dialkoxynonylide compound. epo.orgepo.org This is achieved by reacting the terminal bromine atom with a phosphine. The resulting phosphonium ylide is then reacted with an aldehyde to form a new alkene.

For example, it serves as a precursor in a patented process to prepare (9Z,11E)-9,11-hexadecadienal, where it is used to form the necessary C9 backbone before subsequent reactions. epo.org Similarly, it is employed in the synthesis of 14,14-dialkoxy-1,5-tetradecadien-3-yne, an intermediate for 9,13-tetradecadien-11-ynal, through a Wittig reaction with 4-penten-2-ynal. epo.org In these syntheses, the acetal group remains intact during the initial steps, effectively protecting an aldehyde functional group which can be deprotected later in the synthetic sequence via hydrolysis. epo.orgepo.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23BrO2 B8663752 9-Bromo-1,1-dimethoxynonane CAS No. 743460-22-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

743460-22-2

Molecular Formula

C11H23BrO2

Molecular Weight

267.20 g/mol

IUPAC Name

9-bromo-1,1-dimethoxynonane

InChI

InChI=1S/C11H23BrO2/c1-13-11(14-2)9-7-5-3-4-6-8-10-12/h11H,3-10H2,1-2H3

InChI Key

ZJOXEVPNSRFIDV-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCCCCCBr)OC

Origin of Product

United States

Synthetic Methodologies for 9 Bromo 1,1 Dimethoxynonane

Direct Acetalization of 9-Bromononanal (B3093410)

The conversion of 9-bromononanal to 9-Bromo-1,1-dimethoxynonane is a classic example of aldehyde protection via acetal (B89532) formation. This reaction involves treating the aldehyde with an alcohol, typically methanol (B129727) for a dimethyl acetal, in the presence of a catalyst.

The formation of acetals from aldehydes is an equilibrium-controlled process that requires acid catalysis. organic-chemistry.org Both Brønsted and Lewis acids are effective for this transformation. organic-chemistry.org The catalytic cycle begins with the protonation of the carbonyl oxygen of the aldehyde, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by methanol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. A second molecule of methanol then attacks this cation, and subsequent deprotonation yields the stable acetal.

Commonly employed acid catalysts include:

Mineral Acids: Hydrochloric acid (HCl) is frequently used, often as a solution in an organic solvent like dioxane. googleapis.com

Organic Acids: p-Toluenesulfonic acid (p-TsOH) is another widely used catalyst. scielo.br

Lewis Acids: Metal halides such as cerium(III) chloride (CeCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂) can also catalyze acetalization, sometimes offering milder conditions. scielo.br

Solid-Supported Acids: Catalysts like perchloric acid adsorbed on silica (B1680970) gel or acidic ion-exchange resins offer advantages in terms of simplified workup and catalyst recyclability. organic-chemistry.orgkoreascience.kr

A specific, high-yield synthesis involves the use of a 4N solution of hydrochloric acid in dioxane to catalyze the reaction between 9-bromononanal and methanol. googleapis.com

To drive the acetalization equilibrium toward the product, the water formed during the reaction must be removed. organic-chemistry.org While physical removal methods like a Dean-Stark apparatus can be used, a more convenient chemical approach involves the use of an orthoformate, most commonly trimethyl orthoformate (TMOF) for dimethyl acetals. organic-chemistry.orgwikipedia.org

Trimethyl orthoformate serves a dual purpose in the reaction mixture:

Dehydrating Agent: It reacts irreversibly with the water generated during the reaction to produce methanol and methyl formate, effectively removing water and shifting the equilibrium towards the acetal product. organic-chemistry.org

Reagent: TMOF can also act as the source of the methoxy (B1213986) groups, reacting directly with the aldehyde under acidic conditions to form the acetal. wikipedia.orgshilpachemspec.com

In a documented procedure, 9-bromononanal is treated with both methanol and trimethyl orthoformate in the presence of an acid catalyst to afford this compound in excellent yield (97%). googleapis.com This highlights the efficacy of using an orthoformate to ensure a high conversion rate.

The choice of solvent can significantly impact the rate and outcome of acetalization reactions. numberanalytics.com The solvent's primary role is to solubilize the reactants and catalyst. For the synthesis of this compound, methanol often serves as both a reactant and the solvent, ensuring a high concentration of the nucleophile. googleapis.com

Inert co-solvents may also be used. For instance, dichloromethane (B109758) is used in the synthesis of 9-bromononanal and can be carried over. google.com Dioxane can be introduced as the vehicle for the acid catalyst. googleapis.com The polarity of the solvent system can influence the stability of charged intermediates and transition states, thereby affecting the reaction kinetics. numberanalytics.com In some cases, particularly with solid acid catalysts, the reaction can be carried out under solvent-free conditions, using the orthoformate and the liquid aldehyde directly, which can simplify purification and reduce waste. organic-chemistry.orgscielo.br The solvent can also play a role in side reactions; for instance, using dimethyl sulfoxide (B87167) (DMSO) as a solvent in reactions of other α-bromoacetals has been shown to favor elimination pathways, a consideration that underscores the importance of appropriate solvent selection to maximize the yield of the desired acetal. cdnsciencepub.com

Alternative Synthetic Routes to Long-Chain ω-Bromoacetals

While direct acetalization of the corresponding aldehyde is the most common and efficient method, alternative strategies can be envisioned for the synthesis of long-chain ω-bromoacetals like this compound. One potential route starts from 1,9-dibromononane. guidechem.com This could involve a selective monosubstitution reaction where one bromine atom is displaced by a nucleophile that can later be converted to a dimethyl acetal. However, achieving high selectivity in such a reaction can be challenging.

Another conceptual approach involves the oxidation of 9-bromononan-1-ol to 9-bromononanal, followed by the acetalization step as previously described. google.com This two-step sequence is often practical as the bromo-alcohol may be a more readily available or stable starting material. The oxidation can be achieved using various modern oxidation reagents, such as a pyridine-sulfur trioxide complex (Parikh-Doering conditions), which are known to be mild and effective for converting primary alcohols to aldehydes. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, careful control of reaction parameters is essential. The primary goal is to drive the reaction to completion while minimizing any potential side reactions, such as polymerization of the aldehyde or reactions involving the terminal bromo-group.

Temperature and reaction time are critically linked parameters in the optimization of chemical syntheses.

Temperature: Acetalization reactions are often performed at elevated temperatures to increase the reaction rate. A specific reported synthesis of this compound involves refluxing the reaction mixture. googleapis.com The reflux temperature would be determined by the boiling point of the solvent system, in this case, primarily methanol. While higher temperatures accelerate the formation of the acetal, they can also promote side reactions. For sensitive substrates, reactions may be conducted at lower temperatures (e.g., 0 °C to room temperature), especially when using highly active catalysts like anhydrous CeCl₃. scielo.br

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the starting aldehyde. In the synthesis using HCl in dioxane with trimethyl orthoformate, a reaction time of 3 hours at reflux was sufficient to achieve a 97% yield. googleapis.com The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point at which the starting material has been consumed. scielo.br Extending the reaction time unnecessarily can increase the risk of product degradation or the formation of byproducts.

The optimal combination of temperature and time represents a balance between achieving a high rate of conversion and maintaining the selectivity of the transformation.

Table of Reaction Conditions for the Synthesis of this compound

Starting MaterialReagentsCatalystSolventTemperatureTimeYieldReference
9-BromononanalMethanol, Trimethylorthoformate4N HCl in DioxaneMethanolReflux3 h97% googleapis.com

Catalyst Loading and Type Evaluation

The conversion of an aldehyde to a dimethyl acetal is an acid-catalyzed reaction. In the documented synthesis of this compound from 9-bromononanal, a solution of 4N hydrochloric acid (HCl) in dioxane serves as the catalyst. googleapis.comgoogleapis.com The reaction proceeds by treating the aldehyde with methanol and trimethylorthoformate, where the latter acts as both a reagent and a water scavenger. googleapis.comgoogleapis.com

The efficiency and selectivity of acetalization reactions are highly dependent on the type of acid catalyst and its loading. While strong mineral acids like HCl and sulfuric acid (H₂SO₄) are traditional choices, their use can sometimes lead to side reactions, especially with sensitive substrates. nih.gov Modern methodologies often focus on minimizing catalyst loading to improve yields and simplify purification. nih.gov Studies on general acetalization show that catalyst loadings can be as low as 0.1 mol %, and in some cases, even 0.03 mol %, without a significant drop in conversion rates. nih.govacs.org

For the specific synthesis of this compound, a molar ratio of approximately 2.5 mol % of HCl relative to the starting aldehyde has been reported as effective. googleapis.comgoogleapis.com This indicates a relatively low but crucial amount of catalyst is needed to drive the reaction to completion. Other potential catalysts for acetalization, not yet specifically documented for this compound but used for similar transformations, include various Lewis acids and solid acid catalysts like silicotungstic acid modified bentonite, which can offer advantages in terms of reusability and milder reaction conditions. tandfonline.comscirp.org

The table below outlines catalyst systems used in the synthesis of this compound and analogous bromoacetal compounds.

Catalyst SystemSubstrateCatalyst Loading (mol %)ReagentsObservationsReference
4N HCl in Dioxane9-Bromononanal~2.5 mol %Methanol, TrimethylorthoformateEffective for high-yield conversion to the target compound. googleapis.comgoogleapis.com
Hydrochloric AcidVarious Aldehydes0.1 mol %MethanolDemonstrates high efficiency at very low loadings for general acetalization. nih.govacs.org
Copper(II) BromideSecondary AlcoholsNot specifiedEthylene GlycolUsed in one-pot bromination and acetalization. tandfonline.com
Sulfuric AcidParaldehyde0.1-1.0% by volumeEthanol (B145695)Used in the synthesis of bromoacetaldehyde (B98955) diethyl acetal. google.com

Advanced Work-up and Purification Strategies

The work-up and purification stage is critical for isolating this compound in high purity and ensuring its stability, as residual acid can catalyze the reverse reaction (deacetalization). The primary documented procedure involves a multi-step process designed to neutralize the acid catalyst, remove water-soluble impurities, and isolate the final product. googleapis.comgoogleapis.com

The initial step after the reaction is complete involves cooling the mixture and neutralizing the hydrochloric acid catalyst by adding a mild base, such as solid sodium bicarbonate. googleapis.comgoogleapis.com This step is crucial to prevent product degradation during subsequent concentration steps. acs.org Following neutralization, the reaction mixture is concentrated under reduced pressure to remove the excess methanol and other volatile components. googleapis.comgoogleapis.com

An advanced liquid-liquid extraction is then employed. The concentrated residue is taken up in a solvent like ethyl acetate (B1210297), and this organic solution is washed sequentially with water. googleapis.comgoogleapis.com This washing step removes any remaining salts (e.g., sodium chloride from neutralization) and other water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄), to remove dissolved water, followed by filtration. googleapis.comgoogleapis.com The final product is obtained as a liquid after the solvent is removed from the filtrate by concentration under reduced pressure. googleapis.comgoogleapis.com This method has been reported to yield the product in high purity (97%), suitable for use in subsequent synthetic steps without further purification. googleapis.comgoogleapis.com

For other, more complex acetals, or if higher purity is required, flash column chromatography can be employed. google.com A potential advanced strategy for bromoacetals could involve using a basic stationary phase or a mixed-phase system, such as silica gel treated with potassium carbonate, to ensure that no acid-catalyzed degradation occurs on the column. mdpi.com

The table below summarizes the key stages in the work-up and purification of this compound.

StepProcedurePurposeReference
1. NeutralizationThe reaction mixture is cooled, and solid sodium bicarbonate is added.To quench the acid catalyst and prevent product decomposition. googleapis.comgoogleapis.com
2. ConcentrationThe neutralized mixture is concentrated to about one-fourth of its original volume under reduced pressure.To remove excess methanol and trimethylorthoformate. googleapis.comgoogleapis.com
3. ExtractionEthyl acetate is added, and the organic layer is washed twice with water.To separate the product from inorganic salts and water-soluble impurities. googleapis.comgoogleapis.com
4. DryingThe organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and filtered.To remove residual water from the organic solution. googleapis.comgoogleapis.com
5. Final IsolationThe filtrate is concentrated under reduced pressure.To remove the extraction solvent and isolate the pure liquid product. googleapis.comgoogleapis.com

Reactivity and Reaction Pathways of 9 Bromo 1,1 Dimethoxynonane

Reactions Involving the Terminal Bromide Functionality

The primary alkyl bromide at the C9 position is the most reactive site on the molecule under neutral or basic conditions. Its unhindered nature makes it an excellent substrate for reactions that proceed via bimolecular mechanisms.

Nucleophilic Substitution Reactions (SN1 and SN2)

Due to its structure as a primary alkyl halide, 9-Bromo-1,1-dimethoxynonane overwhelmingly favors the SN2 (Substitution Nucleophilic Bimolecular) pathway. In this mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the bromine, and the bromide ion is displaced in a single, concerted step. The SN1 pathway, which involves the formation of a primary carbocation, is energetically unfavorable and generally not observed.

Primary and secondary amines are effective nucleophiles for the SN2 displacement of the bromide from this compound. The reaction, typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct, results in the formation of a new carbon-nitrogen bond. For instance, reaction with a piperidin-4-yl derivative would yield a tertiary amine, attaching the nine-carbon acetal-containing chain to the piperidine (B6355638) ring. This type of reaction is fundamental in the synthesis of complex molecules with potential pharmaceutical applications.

Table 1: Nucleophilic Substitution with an Amine

Reactant 1Reactant 2 (Example)ProductReaction Type
This compoundEthyl piperidine-4-carboxylateEthyl 1-(9,9-dimethoxynonyl)piperidine-4-carboxylateSN2

The reaction of this compound with triphenylphosphine (B44618) is a classic example of an SN2 reaction that forms the basis for the celebrated Wittig reaction. udel.eduorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org Triphenylphosphine acts as a potent nucleophile, attacking the primary carbon and displacing the bromide to yield a phosphonium (B103445) salt. udel.edulibretexts.org This salt, specifically (9,9-dimethoxynonyl)triphenylphosphonium bromide, is the stable precursor to the corresponding phosphorus ylide. Treatment of this phosphonium salt with a strong base (such as n-butyllithium or sodium hydride) deprotonates the carbon adjacent to the phosphorus atom, generating the Wittig reagent. organic-chemistry.orglibretexts.org This ylide is a powerful nucleophile used to convert aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org

Table 2: Formation of a Wittig Reagent Precursor

Reactant 1Reactant 2ProductReaction Type
This compoundTriphenylphosphine(9,9-Dimethoxynonyl)triphenylphosphonium bromideSN2

Elimination Reactions for Alkene Formation

When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of an alkene. The most common mechanism for this transformation is the E2 (Elimination Bimolecular) pathway, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromide ion is eliminated simultaneously. askthenerd.com The use of a bulky base, such as potassium tert-butoxide, favors elimination over the competing SN2 substitution reaction. askfilo.com This process results in the formation of 1,1-dimethoxynon-8-ene, with the double bond being introduced at the terminus of the carbon chain.

Table 3: E2 Elimination Reaction

ReactantBase (Example)ProductReaction Type
This compoundPotassium tert-butoxide1,1-Dimethoxynon-8-eneE2

Cross-Coupling and Organometallic Reactions

The terminal bromide is readily converted into an organometallic reagent, most commonly a Grignard reagent. masterorganicchemistry.com This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comadichemistry.com The magnesium oxidatively inserts into the carbon-bromine bond, forming 9,9-dimethoxynonylmagnesium bromide. adichemistry.com This transformation reverses the polarity of the terminal carbon, converting it from an electrophilic site into a highly nucleophilic one.

This Grignard reagent is a versatile intermediate. It can react with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com Furthermore, it can participate in transition-metal-catalyzed cross-coupling reactions to connect the nine-carbon chain to other organic fragments, although organocuprates or other transmetalated species are often used in these contexts.

Table 4: Formation of a Grignard Reagent

ReactantReagentProductReaction Type
This compoundMagnesium9,9-Dimethoxynonylmagnesium bromideOxidative Insertion

Reactions Involving the Acetal (B89532) Functionality

The 1,1-dimethoxy group is a dimethyl acetal, which serves as a protecting group for an aldehyde. Acetals are notably stable under neutral and basic conditions, which allows for extensive chemical manipulation of the terminal bromide without affecting the acetal. nih.gov However, the acetal functionality is labile in the presence of aqueous acid.

Upon treatment with an acid catalyst (such as hydrochloric acid or p-toluenesulfonic acid) in the presence of water, the acetal undergoes hydrolysis to deprotect and reveal the parent aldehyde. acs.org This reaction proceeds via protonation of one of the methoxy (B1213986) oxygens, followed by the loss of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which further reacts to lose the second molecule of methanol and generate the final aldehyde product, 9-bromononanal (B3093410). This reaction is a cornerstone of protecting group strategy in organic synthesis.

Table 5: Acid-Catalyzed Deprotection of the Acetal

ReactantReagentsProductReaction Type
This compoundH3O+ (aq. acid)9-BromononanalHydrolysis

Acid-Catalyzed Hydrolysis for Aldehyde Regeneration (Deprotection)

The dimethyl acetal group in this compound can be readily hydrolyzed under acidic conditions to yield the corresponding aldehyde, 9-bromononanal. This reaction is a cornerstone of using the acetal as a protecting group for the aldehyde functionality. The hydrolysis is a reversible process, and to drive the reaction to completion, an excess of water is typically used.

The mechanism of this acid-catalyzed hydrolysis involves a series of steps. Initially, one of the methoxy groups is protonated by an acid catalyst, which converts it into a good leaving group (methanol). The departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation of the attached water molecule yields a hemiacetal intermediate.

The process is then repeated: the second methoxy group is protonated, leaves as methanol, and an oxonium ion is formed. The final step involves the deprotonation of the hydroxyl group of the hemiacetal, which regenerates the carbonyl group of the aldehyde, 9-bromononanal, and releases a proton, thus regenerating the acid catalyst.

The reaction conditions for the hydrolysis of dimethyl acetals are generally mild and can be achieved with a variety of acid catalysts. The choice of acid and solvent can influence the rate and efficiency of the deprotection.

Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of Dialkyl Acetals

CatalystSolvent SystemTemperature (°C)Typical Reaction TimeYield (%)
Hydrochloric acid (aq.)Acetone (B3395972)/WaterRoom Temperature1 - 4 hours> 90
Sulfuric acid (dilute)Tetrahydrofuran/WaterRoom Temperature2 - 6 hours> 85
p-Toluenesulfonic acidAcetone/WaterRoom Temperature - 401 - 3 hours> 95
Acetic acid (80%)Water25 - 5012 - 24 hoursVariable

Note: The data in this table are representative for the hydrolysis of dialkyl acetals and serve as a general guideline for the deprotection of this compound.

Transacetalization Reactions with Diols or Polyols

Transacetalization is a process where an existing acetal reacts with an alcohol under acidic conditions to form a new acetal. In the case of this compound, it can react with diols or polyols to form cyclic acetals. This reaction is also reversible and is driven to completion by removing the methanol that is formed as a byproduct, often through distillation.

The mechanism of transacetalization is similar to that of acetal hydrolysis in its initial steps. The reaction is initiated by the protonation of one of the methoxy groups of the dimethyl acetal, followed by its elimination as methanol to generate an oxonium ion. Instead of being attacked by water (as in hydrolysis), the oxonium ion is intercepted by a hydroxyl group from the diol or polyol. This nucleophilic attack leads to the formation of a new C-O bond and, after deprotonation, a hemiacetal ether.

An intramolecular reaction then occurs where a second hydroxyl group of the diol attacks the protonated hemiacetal ether, displacing the second methoxy group (as methanol) and forming the cyclic acetal. The formation of a stable five- or six-membered ring provides a thermodynamic driving force for the reaction.

This reaction is particularly useful for converting the dimethyl acetal into a more robust cyclic acetal protecting group, or for the synthesis of more complex molecules where the cyclic acetal is a key structural feature.

Table 2: Illustrative Transacetalization Reactions of a Dialkyl Acetal with Diols

Diol ReactantAcid CatalystSolventConditionsProduct
Ethylene Glycolp-Toluenesulfonic acidTolueneReflux with Dean-Stark trap2-(8-bromooctyl)-1,3-dioxolane
Propane-1,3-diolAmberlyst-15Dichloromethane (B109758)Room Temperature2-(8-bromooctyl)-1,3-dioxane
GlycerolCamphorsulfonic acidBenzeneReflux with Dean-Stark trapMixture of 5- and 6-membered cyclic acetals

Note: This table provides illustrative examples of transacetalization reactions for a generic long-chain dialkyl acetal, representing the expected reactivity of this compound.

Applications of 9 Bromo 1,1 Dimethoxynonane As a Synthetic Building Block

Construction of Complex Organic Molecules

The distinct reactivity of its two functional groups enables 9-Bromo-1,1-dimethoxynonane to be incorporated into sophisticated organic molecules through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The terminal bromoalkane functionality of this compound is well-suited for use in classic organometallic cross-coupling reactions to form C-C bonds with aromatic systems. One such application is the synthesis of long-chain alkyl-substituted biphenyl (B1667301) derivatives. The synthesis can be envisioned through a Grignard-based coupling, where the bromo-functional end of the molecule is first converted into an organomagnesium halide.

The general steps for this transformation are:

Formation of Grignard Reagent : The compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. The acetal (B89532) group is stable under these conditions and does not react.

Coupling Reaction : This newly formed organometallic reagent can then be coupled with a suitable aryl halide (e.g., a brominated aromatic compound) in the presence of a catalyst, often nickel or palladium-based, to yield the substituted biphenyl product. researchgate.net The mechanism for such couplings can be complex, sometimes involving radical intermediates. quora.comwisc.edu

This synthetic route effectively attaches the nine-carbon chain to an aromatic ring, a valuable step in creating molecules with specific hydrophobic domains.

Table 1: Plausible Reaction Scheme for Biphenyl Synthesis

Step Reactant 1 Reactant 2 Reagents Product
1 This compound Magnesium (Mg) Anhydrous Ether (9,9-Dimethoxynonyl)magnesium bromide

The 1,1-dimethoxy group serves as a protecting group for an aldehyde functionality. chemistrysteps.com Acetal groups are stable in neutral or basic conditions, which allows for chemical modifications at the bromine-containing end of the molecule without affecting the aldehyde. organic-chemistry.org When desired, the aldehyde can be unmasked through acid-catalyzed hydrolysis.

This deprotection is typically achieved by treating the compound with aqueous acid (e.g., hydrochloric acid or sulfuric acid). chemistrysteps.comnih.govorganic-chemistry.org The excess water in the reaction mixture drives the equilibrium from the acetal to the carbonyl compound. chemistrysteps.com This process reliably yields 9-bromononanal (B3093410), a long-chain aldehyde that can subsequently be used in a wide range of reactions, including oxidations, reductions, and further C-C bond formations like aldol (B89426) or Knoevenagel condensations.

Table 2: Hydrolysis of this compound

Starting Material Reagents Product Functional Group Transformation

Role in Wittig Reactions for Olefin Synthesis

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.orglibretexts.org this compound is an excellent starting material for preparing a specific type of Wittig reagent that can introduce a C9 functionalized chain into a molecule.

The synthesis of the required Wittig reagent is a two-step process. lumenlearning.com First, the terminal bromine atom of this compound undergoes a nucleophilic substitution (Sₙ2) reaction with a triarylphosphine, most commonly triphenylphosphine (B44618). youtube.com Because the substrate is a primary alkyl halide, this reaction proceeds efficiently to yield a stable phosphonium (B103445) salt. youtube.com

In the second step, this phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, to deprotonate the carbon adjacent to the phosphorus atom. lumenlearning.com This creates a phosphorus ylide (or phosphorane), a species with adjacent positive and negative charges that is highly nucleophilic at the carbon atom. libretexts.orgmasterorganicchemistry.com The resulting ylide, (9,9-dimethoxynonylidene)triphenylphosphorane, is the active Wittig reagent.

Table 3: Synthesis of the Wittig Reagent

Step Starting Material Reagent(s) Intermediate/Product
1 This compound Triphenylphosphine (PPh₃) (9,9-Dimethoxynonyl)triphenylphosphonium bromide

The ylide generated from this compound is classified as an "unstabilized" ylide because the carbon chain attached to the ylidic carbon is alkyl and lacks electron-withdrawing groups. organic-chemistry.org A key feature of unstabilized ylides is their stereoselectivity in reactions with aldehydes, where they predominantly form the (Z)-alkene (cis isomer). organic-chemistry.orgwikipedia.orgyoutube.com This stereochemical control is a significant advantage in total synthesis. unigoa.ac.in

This reagent can be used to construct complex polyunsaturated systems. For example, in the synthesis of a dienynal compound, the ylide could react with an α,β-unsaturated aldehyde that also contains an alkyne (an enynal). The Wittig reaction would form a new carbon-carbon double bond with (Z) stereochemistry, extending the conjugated system. The acetal on the resulting product can then be hydrolyzed to reveal the terminal aldehyde, completing the synthesis of the dienynal.

Utility in Linker Chemistry and as Precursors for Polymeric Materials

The bifunctional nature of this compound makes it a candidate for applications in materials science and bioconjugation, where molecules are used to connect different chemical entities.

As a heterobifunctional linker , the compound possesses two distinct reactive sites that can be addressed orthogonally. For example, the bromo- group can be converted to a thiol or an amine and coupled to one substrate, while the acetal can be hydrolyzed to an aldehyde for subsequent reaction with a different substrate via reductive amination. nih.gov The nine-carbon chain provides a long, flexible spacer between the two conjugated molecules.

As a precursor for polymeric materials , monomers containing acetal groups can be polymerized to create functional polymers. nih.govgoogle.com this compound could be modified at the bromine terminus—for instance, by converting it into an acrylate (B77674) or styrenic group—to create a polymerizable monomer. After polymerization, the resulting polymer would have pendant acetal groups along its backbone. These acetals can be hydrolyzed to aldehydes, providing reactive sites for cross-linking the polymer or for grafting other molecules onto the polymer scaffold. epa.gov This approach allows for the synthesis of well-defined, reactive polymers. Alternatively, the compound could be used in step-growth polymerization schemes where both the bromo and (deprotected) aldehyde functionalities participate in forming the polymer chain.

Derivatization Strategies and Analogues of 9 Bromo 1,1 Dimethoxynonane

Modifications of the Halogen Atom

The identity of the halogen atom at the 9-position significantly influences the reactivity of the molecule, particularly in nucleophilic substitution reactions. Synthesizing chloro- and iodo-analogues of 9-bromo-1,1-dimethoxynonane provides a valuable platform for comparative studies.

The synthesis of chloro- and iodo-1,1-dimethoxynonane can be achieved through a couple of strategic pathways. One common approach involves the preparation of the corresponding 9-halo-nonanal followed by acetalization. For instance, 9-chlorononanal can be synthesized from 9-hydroxynonanal (B13426770) by reaction with a chlorinating agent like thionyl chloride (SOCl₂). Subsequent acid-catalyzed reaction with methanol (B129727) and a dehydrating agent yields 9-chloro-1,1-dimethoxynonane.

A more direct route to the iodo-analogue involves a halogen exchange reaction, famously known as the Finkelstein reaction. In this process, this compound is treated with an excess of sodium iodide in a suitable solvent such as acetone (B3395972). The equilibrium of this Sₙ2 reaction is driven towards the formation of 9-iodo-1,1-dimethoxynonane by the precipitation of the less soluble sodium bromide.

Table 1: Synthetic Routes to Halogen Analogues of this compound

Target CompoundStarting MaterialKey ReagentsReaction Type
9-Chloro-1,1-dimethoxynonane9-Hydroxynonanal1. SOCl₂ 2. Methanol, H⁺Halogenation, Acetalization
9-Iodo-1,1-dimethoxynonaneThis compoundSodium Iodide, AcetoneFinkelstein Reaction (Halogen Exchange)

The reactivity of the 9-halo-1,1-dimethoxynonane analogues in nucleophilic substitution reactions is directly related to the nature of the carbon-halogen bond. The bond strength decreases in the order C-Cl > C-Br > C-I. savemyexams.com Consequently, the leaving group ability of the halide ion increases down the group, with iodide being the best leaving group and chloride being the poorest among the three.

This trend dictates the relative rates of reaction for these analogues with a given nucleophile. In a typical Sₙ2 reaction, the rate of substitution will follow the order:

9-Iodo-1,1-dimethoxynonane > this compound > 9-Chloro-1,1-dimethoxynonane

This reactivity order is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Br and C-Cl bonds, which leads to a lower activation energy for the substitution reaction. savemyexams.com

Table 2: Relative Reactivity of 9-Halo-1,1-dimethoxynonane Analogues in Sₙ2 Reactions

CompoundCarbon-Halogen BondRelative Bond StrengthLeaving Group AbilityExpected Relative Rate of Reaction
9-Chloro-1,1-dimethoxynonaneC-ClStrongestPoorestSlowest
This compoundC-BrIntermediateIntermediateIntermediate
9-Iodo-1,1-dimethoxynonaneC-IWeakestBestFastest

Variations of the Alkoxy Groups

Modification of the dialkoxyacetal group provides another avenue for modulating the chemical characteristics of the parent compound. The synthesis of analogues with different alkoxy groups allows for an investigation into the steric and electronic effects on reactivity.

The synthesis of 9-bromo-1,1-diethoxynonane and other dialkoxy analogues follows a similar protocol to the preparation of the dimethoxy variant. The key starting material is 9-bromononanal (B3093410). This aldehyde is then subjected to an acid-catalyzed acetalization reaction with the corresponding alcohol. For the synthesis of the diethoxy analogue, ethanol (B145695) is used in place of methanol. The reaction is typically carried out in the presence of a dehydrating agent to drive the equilibrium towards the acetal (B89532) product.

This general method can be extended to a range of other alcohols to produce a library of 9-bromo-1,1-dialkoxynonane analogues with varying steric bulk and electronic properties of the alkoxy groups.

Table 3: Synthesis of 9-Bromo-1,1-dialkoxynonane Analogues

Target CompoundStarting MaterialAlcohol
This compound9-BromononanalMethanol
9-Bromo-1,1-diethoxynonane9-BromononanalEthanol
9-Bromo-1,1-dipropoxynonane9-BromononanalPropanol
9-Bromo-1,1-diisopropoxynonane9-BromononanalIsopropanol

The nature of the alkoxy groups in the acetal moiety can influence the reactivity of the molecule in several ways. The stability of the acetal itself towards hydrolysis is affected by both steric and electronic factors. Larger, bulkier alkoxy groups, such as isopropoxy or tert-butoxy, can sterically hinder the approach of water and acid catalysts, thereby decreasing the rate of hydrolysis compared to the less hindered dimethoxy analogue.

In general, for reactions not directly involving the acetal, the electronic effect of the alkoxy groups on the reactivity at the C-9 position is expected to be minimal due to the number of intervening sigma bonds.

Chain Length Modifications and Homologous Compounds

For example, the synthesis of 8-bromo-1,1-dimethoxyoctane (B14358639) would begin with 8-bromooctanal, while 10-bromo-1,1-dimethoxydecane would be prepared from 10-bromodecanal. The subsequent acetalization with methanol would proceed as previously described.

The reactivity of these homologous compounds in nucleophilic substitution reactions at the terminal bromine is not expected to be significantly influenced by the chain length, as the electronic effect of the distant acetal group is negligible. However, the physical properties, such as boiling point and solubility, will vary with the length of the carbon chain. Furthermore, in reactions where the acetal group might participate in an intramolecular fashion, the chain length would be a critical determinant of the feasibility and outcome of such a process.

Table 4: Homologous Series of ω-Bromo-1,1-dimethoxyalkanes

CompoundNumber of Carbon AtomsStarting Aldehyde
8-Bromo-1,1-dimethoxyoctane88-Bromooctanal
This compound99-Bromononanal
10-Bromo-1,1-dimethoxydecane1010-Bromodecanal
11-Bromo-1,1-dimethoxyundecane1111-Bromoundecanal

Functional Group Interconversions from this compound

The structure of this compound, featuring a terminal bromo group and a masked aldehyde in the form of a dimethyl acetal, allows for a variety of selective chemical transformations. The acetal group serves as a stable protecting group for the highly reactive aldehyde functionality, enabling reactions to be carried out at the bromo-terminated end of the carbon chain without affecting the aldehyde. Subsequently, the aldehyde can be deprotected and converted into other functional groups. This section details the synthetic pathways to convert this compound into two important derivatives: 9-bromo-1-nonanol (B138564) and 9-bromo-1-nonene (B109585). Both conversions typically proceed through the common intermediate, 9-bromononanal, which is generated by the hydrolysis of the dimethyl acetal.

Conversion to 9-Bromo-1-nonanol

The transformation of this compound into 9-bromo-1-nonanol is a two-step process that involves the deprotection of the acetal to reveal the aldehyde, followed by the reduction of the aldehyde to a primary alcohol.

Step 1: Hydrolysis to 9-Bromononanal

The initial step is the hydrolysis of the dimethyl acetal to the corresponding aldehyde, 9-bromononanal. This is a standard deprotection reaction, typically achieved under acidic aqueous conditions. masterorganicchemistry.com The reaction mechanism involves the protonation of one of the methoxy (B1213986) groups, which then leaves as methanol, forming a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which then eliminates the second molecule of methanol to give the final aldehyde. A variety of acidic catalysts and conditions can be employed for this transformation, ranging from simple aqueous mineral acids to milder, more specialized reagents that are compatible with sensitive functional groups. organic-chemistry.orgorganic-chemistry.org For instance, catalytic amounts of reagents like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water can efficiently cleave acetals. organic-chemistry.org

Step 2: Reduction to 9-Bromo-1-nonanol

Once 9-bromononanal is formed, it is reduced to the primary alcohol, 9-bromo-1-nonanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). pressbooks.pub This reagent is a mild and selective reducing agent that readily converts aldehydes and ketones to their corresponding alcohols while typically not affecting other functional groups like esters or, in this case, the terminal alkyl bromide. masterorganicchemistry.comlumenlearning.com The reduction is generally carried out in an alcoholic solvent, such as methanol or ethanol, where the solvent itself can protonate the intermediate alkoxide anion to yield the final alcohol product after the hydride transfer from the borohydride reagent. libretexts.org

Table 1: Synthesis of 9-Bromo-1-nonanol
StepTransformationKey Reagents & ConditionsIntermediate/Product
1Acetal Hydrolysis (Deprotection)Aqueous Acid (e.g., HCl(aq), H₂SO₄(aq)) or other catalysts (e.g., NaBArF₄) in a suitable solvent like acetone or THF. masterorganicchemistry.comorganic-chemistry.org9-Bromononanal
2Aldehyde ReductionSodium Borohydride (NaBH₄) in an alcohol solvent (e.g., Methanol, Ethanol). masterorganicchemistry.comlibretexts.org9-Bromo-1-nonanol

Conversion to 9-Bromo-1-nonene

The synthesis of 9-bromo-1-nonene from this compound also proceeds via the 9-bromononanal intermediate. Following the deprotection of the acetal, a Wittig reaction is employed to convert the aldehyde functional group into a terminal alkene.

Step 1: Hydrolysis to 9-Bromononanal

This step is identical to the first step in the synthesis of 9-bromo-1-nonanol. The dimethyl acetal of this compound is hydrolyzed under acidic conditions to yield 9-bromononanal. masterorganicchemistry.com Careful selection of hydrolysis conditions is important to ensure the integrity of the bromo functionality and to obtain a good yield of the intermediate aldehyde for the subsequent step.

Step 2: Wittig Olefination

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. wikipedia.org To convert 9-bromononanal into the terminal alkene 9-bromo-1-nonene, a specific Wittig reagent, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is required. This reagent, a phosphorus ylide, is typically prepared in situ by treating a methyltriphenylphosphonium (B96628) salt (such as methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. masterorganicchemistry.com

The negatively charged carbon of the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 9-bromononanal. This initially forms a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring. This ring intermediate rapidly decomposes to yield the desired alkene, 9-bromo-1-nonene, and a stable byproduct, triphenylphosphine (B44618) oxide (Ph₃P=O). masterorganicchemistry.com The formation of the very strong phosphorus-oxygen double bond in the byproduct is a major thermodynamic driving force for the reaction. wikipedia.org

The reaction sequence for this conversion is outlined in the following table.

Table 2: Synthesis of 9-Bromo-1-nonene
StepTransformationKey Reagents & ConditionsIntermediate/Product
1Acetal Hydrolysis (Deprotection)Aqueous Acid (e.g., HCl(aq), H₂SO₄(aq)) in a solvent like acetone or THF. masterorganicchemistry.com9-Bromononanal nih.gov
2Wittig Olefination1. Methyltriphenylphosphonium bromide & Strong Base (e.g., n-BuLi) in anhydrous THF. 2. Addition of 9-bromononanal. masterorganicchemistry.com9-Bromo-1-nonene

Mechanistic Insights into Reactions Involving 9 Bromo 1,1 Dimethoxynonane

Mechanistic Pathways of Acetal (B89532) Formation and Hydrolysis

The 1,1-dimethoxy group in 9-Bromo-1,1-dimethoxynonane is an acetal, which can be hydrolyzed back to the corresponding aldehyde under acidic conditions. The formation of this acetal from its parent aldehyde, 9-bromononanal (B3093410), and methanol (B129727) also follows a well-defined mechanistic pathway.

Role of Acid Catalysis and Proton Transfer Equilibria

Acid catalysis is essential for both the formation and hydrolysis of the acetal group in this compound. libretexts.orgchemistrysteps.comopenstax.org Alcohols are weak nucleophiles and require the activation of the carbonyl group for the reaction to proceed at a reasonable rate. chemistrysteps.comopenstax.org

The mechanism of acetal formation involves the following key steps, all of which are reversible equilibria:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 9-bromononanal, rendering the carbonyl carbon more electrophilic. libretexts.orgchemistrysteps.com

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org

Deprotonation: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, forming a hemiacetal. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair of electrons on the adjacent methoxy (B1213986) group assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion. libretexts.org

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion. libretexts.org

Final Deprotonation: Deprotonation of the resulting oxonium ion yields the final acetal, this compound, and regenerates the acid catalyst. libretexts.org

The hydrolysis of this compound to 9-bromononanal and methanol follows the reverse of this pathway, again requiring an acid catalyst to protonate one of the methoxy groups to initiate the process. organicchemistrytutor.comyoutube.comchemistrysteps.com

Influence of Water Content on Equilibrium and Kinetics

According to Le Châtelier's principle, to drive the equilibrium towards the formation of the acetal, water must be removed from the reaction mixture. libretexts.orglibretexts.org This can be achieved using methods such as azeotropic distillation with a Dean-Stark apparatus or by the addition of dehydrating agents like molecular sieves. libretexts.orgrsc.org

Conversely, for the hydrolysis of this compound back to the aldehyde, a large excess of water is used to shift the equilibrium in favor of the starting materials. openstax.orgorganicchemistrytutor.comyoutube.com The kinetics of the hydrolysis reaction are dependent on the concentration of both the acetal and the acid catalyst. Water molecules play a crucial role not only as a reactant but also in stabilizing the intermediates through hydrogen bonding and participating in proton transfer relays. ic.ac.uk

Detailed Mechanisms of Nucleophilic Substitution at the Bromine Center

The bromine atom in this compound is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions. The mechanism of this substitution can proceed via either an SN1 or SN2 pathway, with the operative mechanism being heavily influenced by steric and electronic factors.

Steric and Electronic Effects on SN1 and SN2 Pathways

The primary nature of the alkyl bromide in this compound strongly favors the SN2 mechanism. masterorganicchemistry.comchemicalnote.com The SN2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide ion. chemicalnote.comchemguide.co.uklibretexts.org

Interactive Table: Factors Favoring SN1 vs. SN2 for this compound

FactorSN1 PathwaySN2 PathwayRelevance to this compound
Substrate Structure Favored by tertiary alkyl halides due to carbocation stability. masterorganicchemistry.comchemistryhall.comFavored by primary alkyl halides due to minimal steric hindrance. masterorganicchemistry.comchemicalnote.comchemistrysteps.comThe primary alkyl bromide structure strongly favors the SN2 pathway.
Steric Hindrance Less affected by steric hindrance as the carbocation intermediate is planar. chemistryhall.comchemistrysteps.comHighly sensitive to steric hindrance; bulky groups on or near the reaction center slow the reaction rate. masterorganicchemistry.comchemicalnote.comThe long, unbranched nonane (B91170) chain presents minimal steric hindrance at the reaction center, facilitating SN2 attack.
Nucleophile Favored by weak nucleophiles. masterorganicchemistry.comFavored by strong nucleophiles.The choice of a strong nucleophile will promote the SN2 mechanism.
Solvent Favored by polar protic solvents which stabilize the carbocation intermediate. masterorganicchemistry.comchemistrysteps.comFavored by polar aprotic solvents which do not solvate the nucleophile as strongly. libretexts.orgThe choice of solvent can be used to further favor the SN2 pathway.

The SN1 mechanism, which proceeds through a carbocation intermediate, is highly unlikely for this compound. masterorganicchemistry.comchemicalnote.comchemguide.co.uk Primary carbocations are inherently unstable, making their formation energetically unfavorable. masterorganicchemistry.com The long alkyl chain does not provide significant electronic stabilization to a primary carbocation at the C9 position. Therefore, reactions involving nucleophilic substitution at the bromine center of this compound will almost exclusively proceed via an SN2 mechanism.

Elucidation of Wittig Reaction Mechanisms Utilizing Phosphonium (B103445) Ylides Derived from this compound

This compound is a suitable precursor for the formation of a phosphonium ylide, which can then be utilized in the Wittig reaction to form alkenes. libretexts.orgadichemistry.com

The formation of the phosphonium ylide involves two main steps:

Formation of the Phosphonium Salt: this compound reacts with a phosphine, typically triphenylphosphine (B44618), via an SN2 reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org The phosphorus atom of the triphenylphosphine acts as the nucleophile, attacking the primary carbon bearing the bromine and displacing the bromide ion to form (1,1-dimethoxynonan-9-yl)triphenylphosphonium bromide. libretexts.orgfiveable.me

Formation of the Ylide (Wittig Reagent): The phosphonium salt is then treated with a strong base, such as n-butyllithium or sodium hydride, to deprotonate the carbon adjacent to the phosphorus atom. libretexts.orgmasterorganicchemistry.com This results in the formation of a phosphonium ylide, a species with adjacent positive and negative charges. adichemistry.comddugu.ac.in

The resulting ylide can then react with an aldehyde or a ketone in a Wittig reaction. The mechanism of the Wittig reaction itself is generally understood to proceed through the following steps:

Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orgfiveable.me This can lead to the formation of a betaine (B1666868) intermediate or proceed directly to a [2+2] cycloaddition. wikipedia.orgorganic-chemistry.org

Formation of an Oxaphosphetane: The initial adduct cyclizes to form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgwikipedia.orgorganic-chemistry.org

Decomposition to Products: The oxaphosphetane intermediate then decomposes in a concerted manner to yield the final alkene product and triphenylphosphine oxide. libretexts.orgadichemistry.com The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction. adichemistry.com

Stereochemical Considerations in Reactions of this compound

The stereochemical outcomes of reactions involving this compound are directly linked to the mechanisms of the reactions it undergoes.

In nucleophilic substitution reactions , since the SN2 mechanism is dominant, any reaction at a chiral center would proceed with a complete inversion of configuration, a phenomenon known as Walden inversion. masterorganicchemistry.comchemicalnote.comdoubtnut.com However, as this compound is not chiral at the C9 position, this inversion is not observable in the product unless an isotopically labeled substrate is used.

The Wittig reaction can exhibit stereoselectivity, and the geometry of the resulting alkene (E or Z) is dependent on the nature of the ylide. wikipedia.orgorganic-chemistry.orgresearchgate.net Ylides are often classified as stabilized, semi-stabilized, or non-stabilized. organic-chemistry.orgresearchgate.net The phosphonium ylide derived from this compound, where the carbon bearing the negative charge is attached to an alkyl chain, is considered a non-stabilized ylide. researchgate.net Non-stabilized ylides typically react with aldehydes under standard, salt-free conditions to produce predominantly the (Z)-alkene. wikipedia.orgorganic-chemistry.org The stereoselectivity is thought to arise from the kinetic control of the formation of the cis-oxaphosphetane intermediate, which is sterically favored in the transition state. pitt.eduyoutube.com

Advanced Research and Future Directions in 9 Bromo 1,1 Dimethoxynonane Chemistry

Development of Novel Catalytic Strategies for Efficient Transformations

There is a lack of specific literature detailing novel catalytic strategies for transformations involving 9-Bromo-1,1-dimethoxynonane. In broader contexts, the development of catalytic systems for the functionalization of alkyl halides is a vibrant area of research. For analogous long-chain bromoalkanes, transition-metal catalysis, particularly with palladium, nickel, and copper, has been instrumental in forming carbon-carbon and carbon-heteroatom bonds. Future research on this compound could logically extend to these areas.

Table 1: Potential Catalytic Transformations for this compound

TransformationPotential Catalyst SystemsExpected Product Type
Cross-coupling (e.g., Suzuki, Stille, Sonogashira)Palladium or Nickel complexes with various ligandsAlkylated, arylated, or alkynylated 1,1-dimethoxynonane (B95599) derivatives
Amination (e.g., Buchwald-Hartwig)Palladium or Copper catalysts9-Amino-1,1-dimethoxynonane derivatives
CarbonylationPalladium catalysts with carbon monoxide10,10-Dimethoxydecanoic acid derivatives

These potential pathways are extrapolations from known reactivity of similar molecules and await specific investigation for this compound.

Exploration of Green Chemistry Approaches in Synthesis and Reactions

The principles of green chemistry are increasingly integral to modern organic synthesis. For a compound like this compound, green approaches could be implemented in both its synthesis and subsequent reactions. This would involve the use of environmentally benign solvents, renewable starting materials, and catalytic rather than stoichiometric reagents to minimize waste.

Currently, there are no specific studies that apply green chemistry principles directly to this compound. However, general advancements in green chemistry, such as the use of solvent-free reaction conditions or reactions in aqueous media, could be applied. For instance, the synthesis of the acetal (B89532) could potentially be achieved using solid acid catalysts that can be easily recovered and reused.

Integration into Multi-Step Total Synthesis Programs of Natural Products and Pharmaceuticals

A search of the literature did not yield any instances of this compound being used as an intermediate in the total synthesis of natural products or pharmaceuticals. Its bifunctional nature, possessing a masked aldehyde at one end and a bromine at the other, makes it a potentially useful C9 building block. The dimethoxyacetal can be deprotected to reveal the aldehyde, which can then participate in various reactions such as Wittig reactions, aldol (B89426) condensations, or reductive aminations. The bromo- functionality allows for the introduction of various substituents via nucleophilic substitution or cross-coupling reactions.

Development of Novel Reagents and Derivatives with Enhanced Reactivity or Selectivity

The development of novel reagents and derivatives from this compound has not been a focus of published research. From a synthetic standpoint, the bromine atom could be converted into other functional groups to create a range of novel reagents. For example, conversion to an organometallic species, such as a Grignard or organolithium reagent, would reverse its polarity, allowing it to act as a nucleophile.

Table 2: Potential Derivatives of this compound and Their Applications

DerivativeMethod of PreparationPotential Application
9-Iodo-1,1-dimethoxynonaneFinkelstein reactionPrecursor for more reactive organometallics
9-(Triphenylphosphonio)-1,1-dimethoxynonane bromideReaction with triphenylphosphine (B44618)Wittig reagent for chain extension
9-Azido-1,1-dimethoxynonaneReaction with sodium azidePrecursor for amines or for use in click chemistry

These potential derivatives remain hypothetical without specific research to validate their synthesis and utility.

Computational Chemistry Studies on Reaction Mechanisms, Reactivity, and Selectivity

No computational chemistry studies specifically focused on this compound were found. Computational methods, such as Density Functional Theory (DFT), could provide valuable insights into the conformational preferences of the long alkyl chain, the electronic nature of the C-Br bond, and the transition states of its potential reactions. Such studies could help in predicting its reactivity and in designing selective transformations. For instance, computational modeling could elucidate the preferred sites of reaction in the presence of multiple functional groups and guide the choice of catalysts and reaction conditions for desired outcomes.

Q & A

Q. What are the recommended synthetic routes for 9-Bromo-1,1-dimethoxynonane, and how can reaction conditions be optimized?

  • Methodological Answer : A bromination reaction using a precursor like 1,1-dimethoxynonane with HBr or Br₂ under controlled conditions is a viable route. Optimize yield by adjusting solvent polarity (e.g., Et₂O or THF), temperature (0–25°C), and stoichiometry. For example, bromine addition to analogous alkenes in Et₂O at 0°C followed by room-temperature stirring achieves moderate yields . Purification via vacuum distillation or crystallization (e.g., using ethanol) is recommended.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : Keep in sealed containers away from oxidizers, heat, and ignition sources to prevent decomposition or combustion .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of methoxy (-OCH₃) and bromine-substituted alkane chains. Peaks for methoxy groups typically appear at ~3.2–3.4 ppm.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments) to confirm the molecular formula.
  • GC-MS : Assess purity by comparing retention times and peak areas against standards .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during synthesis?

  • Methodological Answer :
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 substitution, while non-polar solvents may promote elimination.
  • Temperature : Lower temperatures (0–5°C) suppress elimination pathways.
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance bromide ion availability for substitution .

Q. What strategies address contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

  • Methodological Answer :
  • Reproducibility : Replicate experiments using identical reagents and conditions.
  • Cross-Validation : Compare results with computational models (e.g., DFT for solubility parameters).
  • Error Analysis : Quantify uncertainties in measurement tools (e.g., HPLC calibration drift) .

Q. How can solvent systems be optimized to improve the stability of this compound in long-term storage?

  • Methodological Answer :
  • Stabilizing Agents : Add radical inhibitors (e.g., BHT) to prevent bromine radical formation.
  • Solvent Selection : Use anhydrous DCM or toluene to minimize hydrolysis.
  • Storage Conditions : Store under inert gas (N₂ or Ar) at –20°C in amber vials to avoid light degradation .

Q. What methodologies are recommended for evaluating the biological activity of derivatives?

  • Methodological Answer :
  • Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic windows.
  • Structure-Activity Relationship (SAR) : Modify the methoxy or bromine positions to correlate structural changes with activity .

Data Contradiction and Validation

Q. How should researchers validate conflicting data on reaction yields or byproduct formation?

  • Methodological Answer :
  • Controlled Replicates : Conduct triplicate experiments with fresh reagents.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-brominated or oxidized products).
  • Peer Review : Compare results with published protocols for analogous brominated alkanes .

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